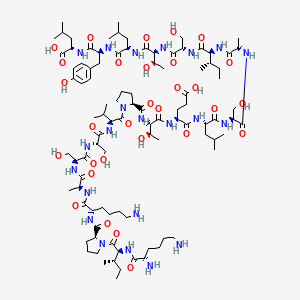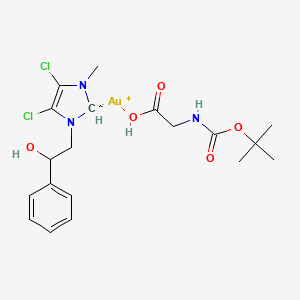
Dnmt-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dnmt-IN-3 is a compound that inhibits DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. DNA methylation is a key epigenetic modification that regulates gene expression and maintains genome stability. Inhibiting DNA methyltransferases can reverse abnormal methylation patterns, making this compound a promising candidate for cancer therapy and other diseases involving epigenetic dysregulation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dnmt-IN-3 typically involves a multi-step process. One common method starts with the diazotization of guanazole, followed by treatment with dimethyl sulfate or iodomethane. This method, although effective, uses expensive raw materials . An alternative method involves the use of dicyandiamide and methylhydrazine, which is more cost-effective and suitable for industrial-scale production . The key steps include:
- Diazotization of guanazole.
- Treatment with dimethyl sulfate or iodomethane.
- Catalytic oxidation using hydrogen peroxide at 65 to 70°C .
Industrial Production Methods
For industrial production, the method involving dicyandiamide and methylhydrazine is preferred due to its lower cost and simplicity. This method involves a two-step process:
- Preparation of 3,5-diamino-1-methyl-1,2,4-triazole nitrate.
- Catalytic oxidation using hydrogen peroxide and sodium tungstate .
化学反応の分析
Types of Reactions
Dnmt-IN-3 undergoes various chemical reactions, including:
Oxidation: Catalytic oxidation using hydrogen peroxide.
Reduction: Reduction reactions involving common reducing agents.
Substitution: Nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Dimethyl sulfate, iodomethane.
Major Products
The major products formed from these reactions include various methylated and oxidized derivatives of the original compound .
科学的研究の応用
Dnmt-IN-3 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and epigenetic studies.
Biology: Studied for its role in gene expression regulation and epigenetic modifications.
Medicine: Investigated as a potential therapeutic agent for cancer and other diseases involving abnormal DNA methylation.
Industry: Used in the development of new drugs and therapeutic agents
作用機序
Dnmt-IN-3 exerts its effects by inhibiting DNA methyltransferases, specifically targeting the catalytic domain of these enzymes. This inhibition prevents the transfer of methyl groups to DNA, thereby reversing abnormal methylation patterns. The molecular targets include DNMT1, DNMT3A, and DNMT3B, which are involved in maintaining and establishing DNA methylation patterns .
類似化合物との比較
Similar Compounds
5-Azacytidine: Another DNA methyltransferase inhibitor used in cancer therapy.
Decitabine: Similar to 5-azacytidine, used for treating myelodysplastic syndromes.
Uniqueness
Dnmt-IN-3 is unique due to its specific inhibition of multiple DNA methyltransferase isoforms, making it a versatile tool for studying epigenetic modifications and developing therapeutic agents .
特性
分子式 |
C37H39N7O |
|---|---|
分子量 |
597.8 g/mol |
IUPAC名 |
N-naphthalen-1-yl-N'-[7-[[1-[2-(quinolin-4-ylamino)ethyl]piperidin-4-yl]methoxy]quinazolin-4-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C37H39N7O/c1-2-8-30-28(6-1)7-5-11-33(30)39-18-19-41-37-32-13-12-29(24-36(32)42-26-43-37)45-25-27-15-21-44(22-16-27)23-20-40-35-14-17-38-34-10-4-3-9-31(34)35/h1-14,17,24,26-27,39H,15-16,18-23,25H2,(H,38,40)(H,41,42,43) |
InChIキー |
HVPYXDODTWPWJZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1COC2=CC3=C(C=C2)C(=NC=N3)NCCNC4=CC=CC5=CC=CC=C54)CCNC6=CC=NC7=CC=CC=C76 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


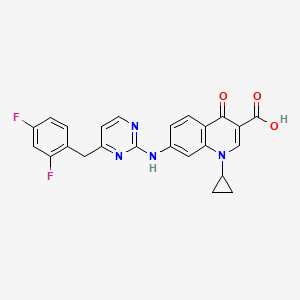
![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)



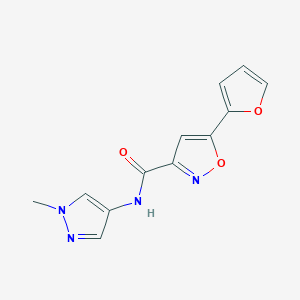
![N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide](/img/structure/B12383848.png)
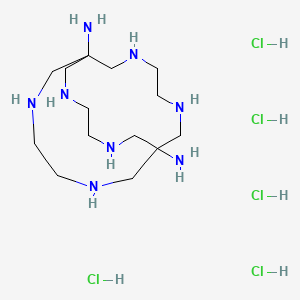
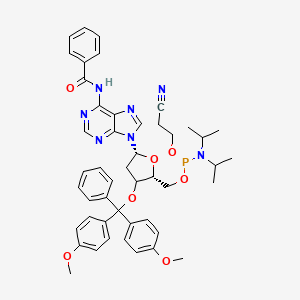
![[(1R,2S,3S,5S,8S,10S,14S)-2,5,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate](/img/structure/B12383878.png)
![2-[5-(3,5-difluorophenyl)tetrazol-2-yl]-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B12383882.png)
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(5-deuterio-2,4-dioxo(613C)pyrimidin-1-yl)(513C)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12383889.png)
